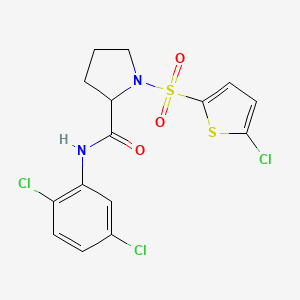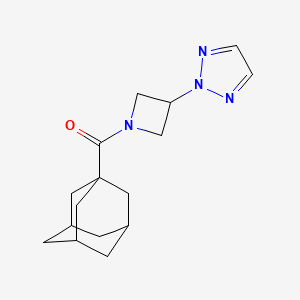
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The novel tetrahydropyrimidine–adamantane hybrids, including derivatives structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory activities. These hybrids show excellent and promising anti-inflammatory activities, demonstrating the potential utility of adamantane-based compounds in therapeutic interventions against inflammation-related disorders (Kalita et al., 2015).
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A derivative involving a tris(triazolyl)methanol-Cu(I) structure, related to the compound , has been developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst facilitates reactions on water or under neat conditions with low catalyst loadings and short reaction times, demonstrating the compound's potential in facilitating organic synthesis processes (Ozcubukcu et al., 2009).
Antimicrobial and Anticonvulsant Evaluation
Novel derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activities. These studies reveal moderate antibacterial and antifungal activities against specific strains, as well as excellent anticonvulsant activity, showcasing the diverse biomedical applications of adamantane and triazole derivatives (Rajasekaran et al., 2006).
Photolysis and Pyrolysis Studies
Research into the photolysis and pyrolysis of triazinones to form fused azetinones, including adamantyl derivatives, has provided insights into the chemical behavior of such compounds under various conditions. These studies contribute to a deeper understanding of the chemical properties and reaction mechanisms of adamantane-related compounds (Bashir & Gilchrist, 1973).
Potential Anti-inflammatory Agent
A novel potential anti-inflammatory agent, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, has undergone comprehensive investigation to predict its mechanism of biological activity. This research highlights the importance of structural analysis in understanding the bioactivity of novel compounds (Al-Tamimi et al., 2014).
Mecanismo De Acción
Target of action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties
Mode of action
The mode of action of adamantane derivatives often involves interactions with carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives
Biochemical pathways
The biochemical pathways affected by adamantane derivatives can be diverse, depending on the specific functional groups attached to the adamantane core
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can vary widely, depending on their specific chemical structure
Result of action
The molecular and cellular effects of adamantane derivatives can be diverse, depending on their specific targets and mode of action
Action environment
The action, efficacy, and stability of adamantane derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules
Propiedades
IUPAC Name |
1-adamantyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-17-1-2-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRJKCSMDRWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

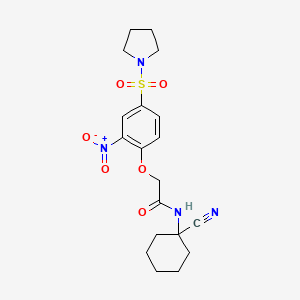
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)
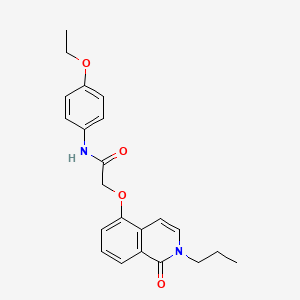
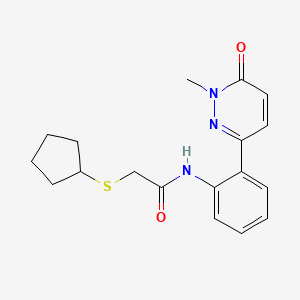
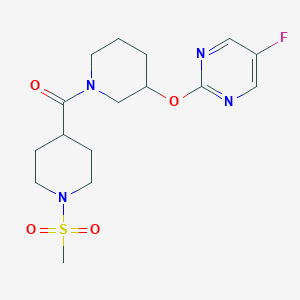

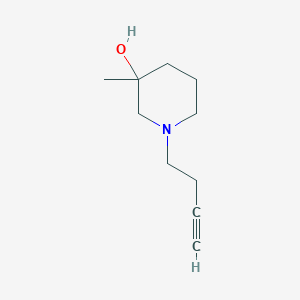
![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)
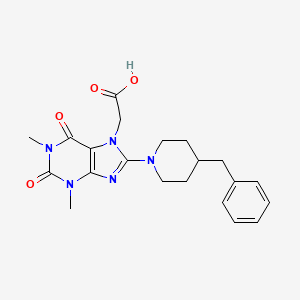
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)

